molecular formula C8H9FN2O2 B8208365 2-Fluoro-N,N-dimethyl-6-nitroaniline

2-Fluoro-N,N-dimethyl-6-nitroaniline

Cat. No.: B8208365
M. Wt: 184.17 g/mol
InChI Key: NUCZBKAYTQRBQB-UHFFFAOYSA-N
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Description

2-Fluoro-N,N-dimethyl-6-nitroaniline is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with a nitro group at the 6-position and a fluoro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N,N-dimethyl-6-nitroaniline typically involves the nitration of 2-fluoro-N,N-dimethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reagent concentrations. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,N-dimethyl-6-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction: 2-Fluoro-N,N-dimethyl-6-aminoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N,N-dimethyl-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-N,N-dimethyl-6-nitroaniline involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can further interact with biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N,N-dimethylaniline
  • 4-Fluoro-N,N-dimethyl-2-nitroaniline
  • 2-Fluoro-4-nitroaniline

Uniqueness

2-Fluoro-N,N-dimethyl-6-nitroaniline is unique due to the specific positioning of the fluoro and nitro groups on the aromatic ring, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-N,N-dimethyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-10(2)8-6(9)4-3-5-7(8)11(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCZBKAYTQRBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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